2-(Cyclobutylamino)thiazole-4-boronic acid
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Overview
Description
2-(Cyclobutylamino)thiazole-4-boronic acid is a boronic acid derivative with the molecular formula C7H11BN2O2S and a molecular weight of 198.05 g/mol . This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylamino)thiazole-4-boronic acid typically involves the reaction of cyclobutylamine with thiazole-4-boronic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for efficient synthesis with high throughput and minimal reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclobutylamino)thiazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic esters.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-(Cyclobutylamino)thiazole-4-boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyclobutylamino)thiazole-4-boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new Pd-C bond.
Transmetalation: The nucleophilic organic group is transferred from boron to palladium.
Reductive Elimination: The final product is formed through reductive elimination, regenerating the palladium catalyst.
Comparison with Similar Compounds
- 2-Thiazole boronic acid
- 2-Aminopyrimidine-5-boronic acid
- 2-Methylbenzothiazole-5-boronic acid
Comparison: 2-(Cyclobutylamino)thiazole-4-boronic acid is unique due to its cyclobutylamino group, which imparts distinct steric and electronic properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C7H11BN2O2S |
---|---|
Molecular Weight |
198.06 g/mol |
IUPAC Name |
[2-(cyclobutylamino)-1,3-thiazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H11BN2O2S/c11-8(12)6-4-13-7(10-6)9-5-2-1-3-5/h4-5,11-12H,1-3H2,(H,9,10) |
InChI Key |
VBRVHIAWWXFZDJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC(=N1)NC2CCC2)(O)O |
Origin of Product |
United States |
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